molecular formula C16H20ClN3O5S B2999659 N1-allyl-N2-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872986-98-6

N1-allyl-N2-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No. B2999659
M. Wt: 401.86
InChI Key: AIXCPEQQVUPODO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-allyl-N2-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide, commonly known as CA-074, is a potent and selective inhibitor of cathepsin B, a lysosomal cysteine protease. This compound has been extensively studied for its potential applications in scientific research, particularly in the fields of cancer and neurodegenerative diseases.

Scientific Research Applications

Stereocontrolled Aziridination of Imines

This research explores the reaction of N-diphenylphosphinoyl imines with sulfonium ylide, leading to the stereocontrolled synthesis of vinylaziridines. The study provides insights into the mechanisms controlling the stereochemistry of these reactions, valuable for designing specific stereochemical outcomes in synthetic chemistry (Yang et al., 2002).

Oxidative Cross-Coupling for Constructing Allylic Sulfones

This paper presents a method for the dehydrogenative sulfonylation of α-methyl-styrene derivatives to construct allylic sulfones using visible light and a cobalt catalyst. The approach is noted for its atom economy and use of a low-cost metal catalyst, demonstrating an efficient strategy for synthesizing allylic sulfones (Zhang et al., 2016).

Hf(IV)-Catalyzed Enantioselective Epoxidation

This study describes the asymmetric epoxidation of allylic and homoallylic amine derivatives, highlighting the use of a sulfonyl group as an effective directing group. Such methodologies are critical for the enantioselective synthesis of epoxides and oxaziridines, offering potential applications in the development of chiral molecules (Olivares-Romero et al., 2012).

Allyl 4-Chlorophenyl Sulfone as a Versatile Synthon

This research identifies allyl 4-chlorophenyl sulfone as a key intermediate for sequential α-alkylation and cobalt-catalyzed allylic substitution. The study demonstrates the utility of this compound in regioselective synthesis, offering a pathway to branched allylic substitution products, which could be of interest for further modifications and applications in synthetic organic chemistry (Kojima et al., 2020).

properties

IUPAC Name

N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-prop-2-enyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O5S/c1-2-8-18-15(21)16(22)19-11-14-20(9-3-10-25-14)26(23,24)13-6-4-12(17)5-7-13/h2,4-7,14H,1,3,8-11H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXCPEQQVUPODO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-allyl-N2-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

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